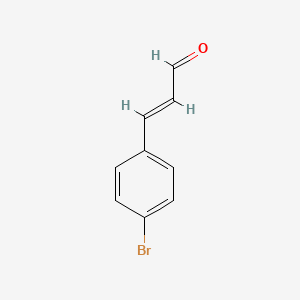

4-Bromocinnamaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRAWLRFGKLUMW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49678-04-8 | |

| Record name | Trans-4-bromocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromocinnamaldehyde CAS number lookup

An In-depth Technical Guide to 4-Bromocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a halogenated aromatic aldehyde that serves as a pivotal building block in synthetic organic chemistry. Characterized by a bromine atom at the para-position of the phenyl ring and an α,β-unsaturated aldehyde functional group, this compound exhibits versatile reactivity, making it an intermediate of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis methodologies, chemical reactivity, and key applications, with a particular focus on its role in drug discovery and development. Detailed experimental considerations and safety protocols are also presented to equip researchers with the necessary knowledge for its effective and safe utilization.

Introduction: The Strategic Importance of this compound

Cinnamaldehyde derivatives are a well-established class of compounds with diverse biological activities. The introduction of a bromine atom onto the phenyl ring, specifically at the para-position, significantly modulates the electronic properties and steric profile of the molecule. This substitution enhances its utility as a synthetic intermediate, providing a reactive handle for cross-coupling reactions while influencing the reactivity of the conjugated system. This compound, consequently, has emerged as a valuable precursor in the synthesis of novel therapeutic agents, including potential anticancer and antimicrobial compounds, as well as in the development of advanced polymers and fluorescent probes.[1][2] Its α,β-unsaturated aldehyde moiety is particularly notable, acting as a Michael acceptor, which is a key mechanism for its interaction with biological nucleophiles like cysteine residues in enzymes.[2]

Physicochemical & Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties of trans-4-Bromocinnamaldehyde are summarized below.

| Property | Value | Source(s) |

| CAS Number | 49678-04-8 | [3][4][5] |

| IUPAC Name | (2E)-3-(4-bromophenyl)prop-2-enal | [5] |

| Synonyms | trans-4-Bromocinnamaldehyde, E-3-(4-Bromophenyl)-2-propenal | [3][5] |

| Molecular Formula | C₉H₇BrO | [3][4][6] |

| Molecular Weight | 211.06 g/mol | [3] |

| Appearance | Light yellow solid, powder, or crystal | [1][4] |

| Melting Point | 70-85 °C | [3][4] |

| Solubility | Soluble in methanol and chloroform | [4] |

| SMILES | BrC1=CC=C(/C=C/C=O)C=C1 | [3][5] |

| InChI Key | XYRAWLRFGKLUMW-OWOJBTEDSA-N | [3][5] |

Synthesis and Mechanistic Considerations

The most direct and common industrial synthesis of this compound involves the electrophilic aromatic substitution of cinnamaldehyde.

Electrophilic Bromination of Cinnamaldehyde

This method leverages the regioselective bromination of the cinnamaldehyde benzene ring. The aldehyde group is a deactivating but ortho, para-directing group. However, steric hindrance at the ortho position makes the para position the favored site of substitution.

-

Reaction: Cinnamaldehyde is treated with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).[2]

-

Mechanism: The Lewis acid polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") which is then attacked by the electron-rich phenyl ring. The para product is formed in high yield (typically 85-90%) due to electronic and steric factors.[2]

-

Causality: The choice of a Lewis acid catalyst is critical for activating the brominating agent. The use of continuous-flow reactors in industrial settings is an experiential optimization that enhances safety, improves heat transfer, and maximizes yield by minimizing the formation of isomeric byproducts.[2]

Caption: Synthesis of this compound via Electrophilic Bromination.

Applications in Drug Discovery and Materials Science

The dual reactivity of the aldehyde and the aryl bromide functionalities makes this compound a versatile scaffold for building molecular complexity.

Precursor for Anticancer and Antimicrobial Agents

-

Anticancer Research: The α,β-unsaturated aldehyde acts as a potent Michael acceptor, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in proteins.[2] This mechanism is exploited in the design of inhibitors for enzymes implicated in cancer, such as thioredoxin reductase.[2] The bromo-substituent can be further modified via cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore a wider chemical space and optimize drug-target interactions.

-

Antimicrobial Development: Condensation of the aldehyde group with primary amines yields Schiff bases (imines). Schiff bases derived from this compound have demonstrated significant broad-spectrum antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.[2]

Caption: Drug discovery workflow starting from this compound.

Advanced Materials

The rigid, conjugated structure of this compound makes it a candidate for incorporation into polymers. Its integration can enhance properties such as thermal stability and introduce specific optoelectronic characteristics.[2] It is also used in the synthesis of fluorescent probes for biological imaging applications.[1]

Experimental Protocol: Synthesis via Arylcyclopropane Ring-Opening

This protocol provides an alternative synthesis route described in the literature, demonstrating the compound's accessibility through different chemical transformations. This self-validating system relies on standard laboratory techniques and characterization.

Objective: To synthesize this compound from an arylcyclopropane precursor.

Reference: This protocol is adapted from a general procedure found in publicly available chemical databases.[4]

Materials:

-

Arylcyclopropane precursor (e.g., 1-(4-bromophenyl)cyclopropane) (0.01 mol)

-

Sodium nitrite (NaNO₂) (0.69 g, 0.01 mol)

-

Trifluoroacetic acid (TFA) (5.2 g)

-

Chloroform (CHCl₃) (15 mL + 20 mL for extraction)

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine the arylcyclopropane (0.01 mol), trifluoroacetic acid (5.2 g), and chloroform (15 mL).

-

Cooling: Cool the mixture to 0–5 °C using an ice-water bath with continuous stirring. Causality: The reaction is exothermic, and low temperature is required to control the reaction rate and prevent side product formation.

-

Reagent Addition: Add sodium nitrite (0.69 g) in small portions over a period of 10–15 minutes. Causality: Portion-wise addition prevents a rapid, uncontrolled reaction and helps maintain the low temperature.

-

Reaction Progression: Once the addition is complete, allow the mixture to slowly warm to room temperature (approx. 20 °C) and stir for 1 hour.

-

Quenching: Pour the reaction mixture into 100 mL of cold water to quench the reaction and dissolve inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (chloroform) phase. Extract the aqueous phase twice more with 10 mL of chloroform each time.[4]

-

Washing and Drying: Combine all organic extracts and wash them twice with 30 mL of water to remove residual acid. Dry the organic phase over anhydrous magnesium sulfate.[4]

-

Solvent Removal: Filter off the magnesium sulfate and remove the chloroform using a rotary evaporator.

-

Purification & Analysis: The resulting crude residue can be purified by crystallization. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on aggregated Safety Data Sheet (SDS) information.

| Hazard Category | GHS Classification & Statement | Precautionary Measures & PPE |

| Acute Toxicity | H302: Harmful if swallowed.[7][8] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[8] |

| Skin Irritation | H315: Causes skin irritation.[8] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation.[4][5][8] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] |

| Handling | May cause respiratory irritation.[7] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[7] |

| Storage | Air sensitive. | Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store under an inert gas atmosphere. |

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically functionalized molecule that provides a gateway to diverse and complex chemical entities. Its defined physicochemical properties, well-established synthesis routes, and versatile reactivity make it an invaluable tool for professionals in drug discovery, medicinal chemistry, and materials science. By understanding its chemical behavior and adhering to strict safety protocols, researchers can fully exploit its potential to drive innovation in their respective fields.

References

-

Trans-4-bromocinnamaldehyde | C9H7BrO | CID 6285035 - PubChem. Available at: [Link]

- CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound () for sale [vulcanchem.com]

- 3. trans-4-Bromocinnamaldehyde 97 49678-04-8 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. Trans-4-bromocinnamaldehyde | C9H7BrO | CID 6285035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. tcichemicals.com [tcichemicals.com]

physical properties of 4-Bromocinnamaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, specifically the trans-isomer (CAS No: 49678-04-8), is an α,β-unsaturated aromatic aldehyde.[1][2] Structurally, it is a derivative of cinnamaldehyde featuring a bromine atom at the para-position of the phenyl ring. This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and materials science. The presence of the aldehyde, the alkene, and the aryl bromide functionalities provides multiple sites for chemical modification, allowing for its use in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. This guide provides a comprehensive overview of its core physical and chemical properties, spectral characteristics, and safe handling protocols, grounded in authoritative data to support research and development applications.

Core Physicochemical Properties

The physical state and solubility of this compound are dictated by its molecular structure: a planar aromatic ring coupled with a polar aldehyde group. The bromine atom adds significant mass and influences intermolecular forces. These properties are critical for selecting appropriate solvents for reactions, purification, and formulation.

The compound typically appears as a light yellow solid, powder, or crystal.[1][3] Its color can range from light orange to yellow to green depending on purity and crystalline form.

Data Summary Table

For ease of reference, the key quantitative physical properties of trans-4-Bromocinnamaldehyde are summarized below. These values represent a consensus from multiple sources and should be considered typical.

| Property | Value | Source(s) |

| CAS Number | 49678-04-8 | [1][2][4] |

| Molecular Formula | C₉H₇BrO | [1][2][5] |

| Molecular Weight | 211.06 g/mol | [1][2][4] |

| Appearance | Light Yellow Solid / Crystalline Powder | [1][3][4] |

| Melting Point | 70-85 °C | [1][3] |

| Boiling Point | 310.5 °C at 760 mmHg | [1][3] |

| Density | ~1.5 g/cm³ | [1][3] |

| Flash Point | ~114.5 °C | [1][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Hexane, Methanol | [6] |

| Maximum Absorption (λmax) | 298 nm (in CHCl₃) | [6] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key spectral features are predictable based on its functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is characteristic. The aldehydic proton (CHO) will appear as a doublet at a significantly downfield chemical shift (typically δ 9.5-10.0 ppm). The vinyl protons on the propenal chain will appear as doublets or doublets of doublets in the δ 6.5-7.8 ppm region, with a large coupling constant (~16 Hz) confirming the trans stereochemistry. The aromatic protons will appear as two distinct doublets in the aromatic region (δ 7.4-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR : The carbon spectrum will show a signal for the carbonyl carbon around δ 190-195 ppm. The carbons of the aromatic ring and the double bond will appear in the δ 120-155 ppm range.[7]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp peak will be observed around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the conjugated aldehyde. Another characteristic peak will be present around 1600 cm⁻¹ for the C=C stretching of the alkene and aromatic ring.

-

Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity, which is the definitive signature of a molecule containing one bromine atom. The nominal molecular weight is 211 g/mol , so peaks around m/z 210 and 212 would be expected.

Chemical Reactivity and Stability

This compound's reactivity is governed by its three primary functional groups:

-

Aldehyde Group : Susceptible to nucleophilic attack, it can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones.

-

α,β-Unsaturated System : The double bond can undergo conjugate addition (Michael addition) with various nucleophiles. It can also participate in cycloaddition reactions.

-

Aryl Bromide : The C-Br bond is a key site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the para-position.

The compound should be stored in a cool, dark place under an inert atmosphere, as it can be sensitive to air and light, potentially leading to oxidation or polymerization.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant.

-

GHS Hazard Identification :

-

Pictogram : Exclamation mark (GHS07)[7]

-

Signal Word : Warning[7]

-

Hazard Statements : H319 - Causes serious eye irritation.[1][7] Some sources also list H302 (Harmful if swallowed), H315 (Causes skin irritation), and H335 (May cause respiratory irritation) for similar brominated cinnamaldehydes.

-

Precautionary Statements : P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7]

-

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Safety glasses or goggles are mandatory.

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn.

-

Respiratory Protection : If handling fine powder, a dust mask (e.g., N95) should be used to avoid inhalation.[8]

-

Skin Protection : A lab coat should be worn to prevent skin contact.

-

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term stability, storage in a freezer under an inert atmosphere is recommended.[6]

Experimental Protocol: Synthesis Example

A general method for synthesizing this compound involves the reaction of an arylcyclopropane with sodium nitrite in the presence of trifluoroacetic acid.[1][6] This protocol illustrates a common synthetic route.

Disclaimer: This is an illustrative protocol and must be adapted and optimized with appropriate risk assessments for any specific laboratory setting.

Step-by-Step Methodology

-

Reaction Setup : In a suitable reaction vessel, combine 1-Bromo-4-cyclopropylbenzene (1 equivalent), trifluoroacetic acid, and chloroform. Cool the mixture to 0–5 °C using an ice bath.

-

Reagent Addition : Add sodium nitrite (1 equivalent) portion-wise over a period of 10–15 minutes, maintaining the temperature at 0–5 °C.

-

Reaction Progression : Allow the mixture to warm to room temperature (~20 °C) and stir for 1 hour.

-

Workup : Pour the reaction mixture into cold water. Separate the organic phase.

-

Extraction : Extract the aqueous phase with chloroform (2x).

-

Washing & Drying : Combine all organic phases, wash with water (2x), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Isolation : Remove the solvent under reduced pressure.

-

Purification : Purify the resulting crude product by crystallization to yield this compound.[6]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages of this compound synthesis.

References

-

trans-4-Bromocinnamaldehyde 98.0+%, TCI America™. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Trans-4-bromocinnamaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

alpha-Bromocinnamaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Cinnamaldehyde, alpha-bromo-. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. trans-4-Bromocinnamaldehyde 97 49678-04-8 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. trans-4-Bromocinnamaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Page loading... [guidechem.com]

- 6. This compound | 49678-04-8 [chemicalbook.com]

- 7. Trans-4-bromocinnamaldehyde | C9H7BrO | CID 6285035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. trans-4-Bromocinnamaldehyde 97 49678-04-8 [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

A-Senior Application Scientist's Guide to 4-Bromocinnamaldehyde: Properties, Synthesis, and Core Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Bromocinnamaldehyde (also known as trans-4-Bromocinnamaldehyde), a pivotal reagent and building block in synthetic organic chemistry and medicinal research. We will move beyond its basic identifiers to explore its physicochemical properties, reactivity, applications, and provide a validated experimental protocol for its use.

Core Chemical & Physical Properties

This compound is an aromatic aldehyde that features a bromine substituent on the phenyl ring, conjugated with an α,β-unsaturated aldehyde. This specific arrangement of functional groups dictates its reactivity and utility in chemical synthesis. The trans (or E) configuration of the double bond is the most common and stable isomer.

The fundamental molecular characteristics are a prerequisite for any experimental design, influencing everything from reaction stoichiometry to purification strategies. The molecular formula of this compound is C₉H₇BrO.[1][2] Its molecular weight is approximately 211.06 g/mol .[2]

A comprehensive summary of its key properties is presented below for rapid reference.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₇BrO | [1][2] |

| Molecular Weight | 211.06 g/mol | [2] |

| IUPAC Name | (E)-3-(4-bromophenyl)prop-2-enal | [1] |

| CAS Number | 49678-04-8 | [1] |

| Appearance | Light yellow solid | [3] |

| Melting Point | 78-82 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [4] |

Synthesis and Reactivity Insights

Understanding the synthesis of this compound provides context for its potential impurities and handling. A common laboratory-scale synthesis involves a Claisen-Schmidt condensation between 4-bromobenzaldehyde and acetaldehyde.

Causality: This base-catalyzed reaction is a classic C-C bond-forming reaction. The base (e.g., NaOH) deprotonates the α-carbon of acetaldehyde to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The subsequent aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable conjugated system of the cinnamaldehyde product. The bromine atom is inert to these conditions, making this a highly effective and regioselective method.

The diagram below illustrates this synthetic pathway.

Sources

spectroscopic data for 4-Bromocinnamaldehyde (NMR, IR, MS)

A-Z of Spectroscopic Data for 4-Bromocinnamaldehyde

An In-depth Technical Guide for Researchers

In the landscape of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. This compound, a halogenated aromatic aldehyde, serves as a valuable building block in the synthesis of various pharmaceutical and chemical entities. This guide provides a comprehensive analysis of its spectroscopic data, offering insights into the principles of data acquisition and interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Context

This compound (C₉H₇BrO) possesses a trans-alkene bridge connecting a para-substituted bromophenyl ring to an aldehyde functional group. This conjugated system dictates its unique spectroscopic features, which are critical for its unambiguous identification and characterization.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for acquiring the ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation: Accurately weigh 5-25 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.

-

Filtration: Filter the solution through a small cotton plug into a 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically sufficient.

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), phase the spectrum, and correct the baseline to obtain a clear and interpretable spectrum.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals. CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its relatively simple residual signal.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a map of the proton environments in the molecule.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.72 | d | 7.6 | 1H | Aldehydic H |

| 7.61 | d | 8.5 | 2H | Aromatic H (ortho to Br) |

| 7.45 | d | 8.5 | 2H | Aromatic H (ortho to C=C) |

| 7.43 | d | 16.0 | 1H | Vinylic H (β to C=O) |

| 6.72 | dd | 16.0, 7.6 | 1H | Vinylic H (α to C=O) |

-

Interpretation:

-

The downfield signal at 9.72 ppm is characteristic of an aldehydic proton, deshielded by the electronegative oxygen atom.

-

The two doublets in the aromatic region (7.61 and 7.45 ppm) with a coupling constant of 8.5 Hz are indicative of a para-substituted benzene ring.

-

The vinylic protons appear as a doublet at 7.43 ppm and a doublet of doublets at 6.72 ppm. The large coupling constant of 16.0 Hz confirms the trans stereochemistry of the double bond.

-

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 193.5 | Aldehyde C=O |

| 151.7 | Vinylic CH (β to C=O) |

| 133.2 | Aromatic C (quaternary, attached to C=C) |

| 132.4 | Aromatic CH (ortho to Br) |

| 129.9 | Aromatic CH (ortho to C=C) |

| 128.8 | Vinylic CH (α to C=O) |

| 127.3 | Aromatic C (quaternary, attached to Br) |

-

Interpretation:

-

The signal at 193.5 ppm is characteristic of an aldehyde carbonyl carbon.

-

The signals in the 127-152 ppm range correspond to the aromatic and vinylic carbons.

-

Quaternary carbons (those without attached protons) often show weaker signals.

-

Visualization of Spectroscopic Analysis Workflow

Caption: Workflow for Spectroscopic Characterization.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[1] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Experimental Protocol: Acquiring an IR Spectrum

A common method for solid samples is Attenuated Total Reflectance (ATR)-FTIR:

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Sample Scan: Acquire the sample spectrum. The instrument software automatically subtracts the background to produce the final spectrum.

This method requires minimal sample preparation and is non-destructive.

IR Spectral Data

The IR spectrum of this compound shows several characteristic absorption bands.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic & Vinylic |

| ~2820, ~2720 | C-H stretch | Aldehyde |

| ~1685 | C=O stretch | Conjugated Aldehyde |

| ~1600, ~1485 | C=C stretch | Aromatic Ring |

| ~975 | C-H bend | trans-Alkene |

| ~825 | C-H bend | p-disubstituted Aromatic |

| ~1010 | C-Br stretch | Aryl Bromide |

-

Interpretation:

-

The strong absorption at ~1685 cm⁻¹ is a hallmark of a conjugated carbonyl group.[2] Conjugation lowers the stretching frequency compared to a saturated aldehyde.

-

The two weak bands around 2820 and 2720 cm⁻¹ (Fermi doublets) are highly characteristic of the C-H stretch of an aldehyde.

-

The strong band at ~975 cm⁻¹ is diagnostic for the out-of-plane C-H bending of a trans-disubstituted alkene.

-

The pattern of C-H and C=C stretching in the aromatic region confirms the presence of the benzene ring.

-

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Mass Spectral Data

The mass spectrum of this compound exhibits a characteristic isotopic pattern due to the presence of bromine.

Table 4: Key Mass Spectral Peaks for this compound

| m/z | Relative Intensity | Assignment |

| 210, 212 | High | Molecular Ion [M]⁺ and [M+2]⁺ |

| 181, 183 | Moderate | [M-CHO]⁺ |

| 102 | High | [C₈H₆]⁺ (loss of Br and CHO) |

| 76 | Moderate | [C₆H₄]⁺ |

-

Interpretation:

-

The molecular ion peaks at m/z 210 and 212 in an approximate 1:1 ratio are the most definitive feature, confirming the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

-

The loss of the formyl radical (CHO, 29 Da) gives rise to the fragment ions at m/z 181 and 183.

-

Further fragmentation, such as the loss of bromine, leads to other characteristic peaks.

-

Visualization of this compound Structure

Caption: Molecular Structure of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence of key functional groups, particularly the conjugated aldehyde and the trans-alkene. Mass spectrometry verifies the molecular weight and the presence of bromine through its distinct isotopic signature. This comprehensive spectroscopic dataset serves as a reliable reference for researchers in quality control, reaction monitoring, and the development of novel chemical entities.

References

-

NIST Chemistry WebBook. Benzaldehyde, 4-bromo-. Available from: [Link]

-

Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Bromocinnamaldehyde in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Bromocinnamaldehyde, a pivotal intermediate in pharmaceutical and chemical synthesis. As the precise quantitative solubility data for this compound is not extensively available in published literature, this document outlines the foundational principles governing its solubility, provides detailed, field-proven experimental protocols for its determination, and presents a predictive solubility profile in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection, optimize reaction conditions, and streamline formulation development.

Introduction: The Significance of this compound and Its Solubility

This compound is an α,β-unsaturated aromatic aldehyde. Its structure, featuring a brominated phenyl ring conjugated with a propenal moiety, makes it a versatile building block in organic synthesis. It serves as a precursor for the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and materials with novel optical properties.

The solubility of this compound is a critical parameter that dictates its utility in various applications. In drug discovery and development, solubility directly impacts bioavailability, formulation strategies, and the design of purification processes.[1] In chemical synthesis, understanding the solubility of reactants in different solvents is paramount for achieving optimal reaction kinetics, yield, and purity. This guide aims to provide a thorough understanding of the factors governing the solubility of this compound and to equip the reader with the necessary tools to determine its solubility in solvents of interest.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid compound in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a foundational qualitative understanding of this phenomenon.[2][3] This principle states that substances with similar polarities are more likely to be soluble in one another.

2.1. Molecular Structure and Polarity of this compound

This compound is a molecule of moderate polarity. The key structural features influencing its polarity include:

-

Aromatic Phenyl Ring: The benzene ring is largely nonpolar.

-

Bromo Substituent: The bromine atom is electronegative, introducing a dipole moment.

-

α,β-Unsaturated Aldehyde Group: The carbonyl group (C=O) is polar, with the oxygen atom being partially negative and the carbon atom being partially positive. This group can act as a hydrogen bond acceptor.

The overall polarity of the molecule is a vector sum of these individual bond dipoles. The calculated octanol-water partition coefficient (XLogP3) for this compound is 2.5.[4][5] This positive value indicates a greater preference for a nonpolar environment (octanol) over a polar one (water), classifying it as a hydrophobic or lipophilic compound.[6]

2.2. Solvent Polarity and Intermolecular Interactions

Organic solvents can be broadly classified based on their polarity into polar protic, polar aprotic, and nonpolar solvents.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and have high dielectric constants.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide): These solvents have significant dipole moments but do not have O-H or N-H bonds, so they cannot act as hydrogen bond donors.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and primarily interact through weaker London dispersion forces.

The solubility of this compound in a given solvent will depend on the ability of the solvent molecules to overcome the solute-solute interactions within the crystal lattice and form stable solute-solvent interactions.

Predictive Solubility Profile of this compound

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a predictive qualitative and estimated quantitative solubility profile. This profile is derived from the known solubility of the parent compound, trans-cinnamaldehyde, and the physicochemical properties of this compound, particularly its higher hydrophobicity as indicated by its XLogP3 value.[6][7][8][9] It is strongly recommended that experimental verification be performed for any critical application.

| Solvent | Type | Polarity Index | Predicted Qualitative Solubility | Estimated Solubility Range (at 25°C) | Rationale |

| Methanol | Polar Protic | 5.1 | Soluble | 50 - 150 g/L | The aldehyde group can interact with the hydroxyl group of methanol. |

| Ethanol | Polar Protic | 4.3 | Soluble | 100 - 200 g/L | Similar to methanol, with a slightly less polar character. |

| Acetone | Polar Aprotic | 5.1 | Very Soluble | > 200 g/L | Strong dipole-dipole interactions with the carbonyl group of this compound. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Very Soluble | > 200 g/L | Good balance of polarity to interact with both the polar and nonpolar parts of the molecule. |

| Dichloromethane | Polar Aprotic | 3.1 | Very Soluble | > 250 g/L | Effective at dissolving moderately polar organic compounds. |

| Chloroform | Polar Aprotic | 4.1 | Very Soluble | > 250 g/L | Similar to dichloromethane, a good solvent for many organic solids. |

| Toluene | Nonpolar | 2.4 | Moderately Soluble | 20 - 80 g/L | The aromatic ring of toluene can interact favorably with the phenyl group of the solute. |

| Hexane | Nonpolar | 0.1 | Sparingly Soluble | < 10 g/L | The overall polarity of this compound is likely too high for significant solubility in a highly nonpolar solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very Soluble | > 200 g/L | A powerful aprotic solvent capable of dissolving a wide range of organic compounds. |

| Water | Polar Protic | 10.2 | Insoluble | < 1 g/L | The hydrophobic nature of the molecule dominates, leading to poor aqueous solubility. |

Experimental Determination of Solubility: Protocols and Methodologies

To obtain precise quantitative solubility data, rigorous experimental determination is essential. The following sections detail two robust and widely accepted methods for determining the solubility of this compound.

4.1. Gravimetric Method

The gravimetric method is a classic and highly accurate technique for determining solubility.[4][10] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

4.1.1. Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a glass-stoppered flask). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature (e.g., 25°C) using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-warmed or pre-cooled (to the equilibration temperature) pipette to avoid precipitation or dissolution during transfer. To ensure no solid particles are transferred, a syringe filter (e.g., 0.45 µm PTFE) can be used.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary.

-

Once the solvent is fully evaporated, dry the remaining solid residue to a constant weight in a vacuum oven at a temperature below the melting point of this compound (78-82°C).[11]

-

Cool the evaporating dish containing the solid residue in a desiccator to room temperature before weighing it on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

-

Express the solubility in the desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

4.1.2. Self-Validating System and Causality

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours). If the calculated solubility is consistent across the later time points, it indicates that equilibrium has been achieved.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent. A temperature-controlled water bath or incubator should be used.

-

Complete Solvent Removal: The accuracy of this method relies on the complete removal of the solvent without loss of the solute. Drying to a constant weight ensures all solvent has evaporated.

4.2. UV-Visible Spectrophotometry Method

For compounds that possess a chromophore, such as this compound with its conjugated system, UV-Visible spectrophotometry offers a rapid and sensitive method for solubility determination. This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

4.2.1. Experimental Protocol

-

Determination of Molar Absorptivity (ε):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). For this compound, the λmax is approximately 298 nm in chloroform.[12]

-

Plot a calibration curve of absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration), will be the molar absorptivity (assuming a path length of 1 cm).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (Section 4.1.1, step 1).

-

After reaching equilibrium, withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

4.2.2. Self-Validating System and Causality

-

Linearity of Calibration Curve: A linear calibration curve with a high correlation coefficient (R² > 0.99) validates the adherence to the Beer-Lambert law within the tested concentration range.

-

Appropriate Dilution: Diluting the saturated solution is often necessary to avoid exceeding the linear dynamic range of the spectrophotometer. The dilution factor must be accurately known.

-

Solvent Blank: A solvent blank should be used to zero the spectrophotometer to correct for any absorbance from the solvent itself.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Gravimetric Method Workflow Diagram.

Caption: UV-Vis Spectrophotometry Workflow Diagram.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. The organic solvents used in these protocols are flammable and may have their own specific hazards. Refer to the Safety Data Sheet (SDS) for each solvent for detailed handling and disposal instructions.[12]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. While specific quantitative data is scarce in the literature, a predictive solubility profile has been presented based on the principles of "like dissolves like" and the physicochemical properties of the molecule. Detailed, self-validating experimental protocols for the gravimetric and UV-Visible spectrophotometry methods have been provided to enable researchers to accurately determine the solubility in their solvents of choice. This information is crucial for the effective utilization of this compound in research, drug development, and chemical synthesis, allowing for informed solvent selection and process optimization.

References

- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). Cinnamaldehyde. Retrieved from [Link]

-

BioCrick. (n.d.). Cinnamaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Cinnamaldehyde. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

PubChem. (n.d.). trans-4-bromocinnamaldehyde. Retrieved from [Link]

-

Quora. (2018, December 7). What is the chemical reaction of cinnamaldehye and acetone? Retrieved from [Link]

-

Quora. (2019, December 24). What is the reaction of cinnamaldehyde and acetone? Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Cinnamaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

-

Supporting Information for Diastereodivergent synthesis of 4-oxocyclohexanecarbaldehydes by using the. (n.d.). Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E)-cinnamaldehyde. Retrieved from [Link]

-

Stenutz. (n.d.). trans-cinnamaldehyde. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cinnamaldehyde, (E)- (CAS 14371-10-9). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 22). Like Dissolves Like. Retrieved from [Link]

-

Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry? Retrieved from [Link]

-

ResearchGate. (2014, May). Synthesis of cis-Cinnamic Acid from trans-Cinnamaldehyde over Ag+-Exchanged Beta-Zeolite in Toluene. Retrieved from [Link]

-

PMC. (2025, January 3). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Retrieved from [Link]

Sources

- 1. trans-Cinnamaldehyde CAS#: 14371-10-9 [m.chemicalbook.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trans-Cinnamaldehyde | 14371-10-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Page loading... [guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Cinnamaldehyde | CAS:104-55-2 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. Page loading... [guidechem.com]

A Technical Guide to the Stability and Storage of 4-Bromocinnamaldehyde for Research and Development

An In-depth Technical Guide:

Section 1: Core Chemical Profile of 4-Bromocinnamaldehyde

Introduction

This compound, specifically the trans isomer (CAS 49678-04-8), is an aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry.[1] Its structure, featuring an α,β-unsaturated aldehyde conjugated with a bromo-substituted phenyl ring, provides a versatile scaffold for creating complex molecules. The electrophilic nature of the aldehyde and the potential for reactions at the double bond make it a valuable building block. However, these same reactive sites render the molecule susceptible to degradation if not handled and stored with meticulous care.

This guide provides an in-depth analysis of the stability profile of this compound and establishes evidence-based protocols for its storage and handling. Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for reproducible experimental outcomes in research and drug development.

Physicochemical Properties

A comprehensive understanding of the compound's physical properties is the foundation for its proper handling. The data below has been aggregated from leading chemical suppliers and databases.

| Property | Value | Source(s) |

| Chemical Name | (2E)-3-(4-bromophenyl)prop-2-enal | [1] |

| Synonyms | trans-4-Bromocinnamaldehyde, E-3-(4-Bromophenyl)-2-propenal | [2] |

| CAS Number | 49678-04-8 | |

| Molecular Formula | C₉H₇BrO | |

| Molecular Weight | 211.06 g/mol | |

| Appearance | Light yellow to light orange or green solid/powder/crystal | [3] |

| Melting Point | 78-82 °C | [2] |

| Purity (Typical) | ≥97% (GC) |

Section 2: Chemical Stability and Degradation Profile

The stability of this compound is dictated by the reactivity of its α,β-unsaturated aldehyde system. Several environmental factors can initiate degradation, compromising sample purity and reactivity.

Key Degradation Pathways

The primary mechanisms of degradation are oxidation, light-induced reactions, and reactions under non-neutral pH.

-

Oxidation: The aldehyde functional group is highly susceptible to oxidation. Atmospheric oxygen can convert the aldehyde (-CHO) to the corresponding 4-bromocinnamic acid (-COOH). This process is a significant concern for long-term storage and is accelerated by exposure to air.[4] This aligns with supplier recommendations to handle the compound as "Air Sensitive".

-

Light-Induced Reactions: The conjugated π-system in the molecule can absorb UV light. This energy absorption can lead to trans-cis isomerization of the double bond, altering the compound's geometry and reactivity. Photons can also potentially initiate polymerization reactions, leading to insoluble impurities. This necessitates storing the compound in the dark.[4]

-

pH Sensitivity and Hydrolytic Instability: Aldehydes can undergo various reactions in solution depending on the pH. In alkaline conditions, aldehydes are prone to aldol condensation reactions.[5] While the compound lacks α-hydrogens on the aldehyde carbon, other base-catalyzed reactions can occur. It is also crucial to avoid buffers containing primary amines (e.g., Tris), as they can react with the aldehyde to form Schiff bases, consuming the material.[5]

-

Thermal Stress: While moderately stable at room temperature, excessive heat can increase the rate of oxidation and other decomposition reactions.[4][6]

Visualization of Degradation Pathways

The following diagram illustrates the primary chemical transformations that compromise the integrity of this compound.

Caption: Figure 1: Primary Degradation Pathways for this compound.

Section 3: Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is required, focusing on controlling the atmosphere, temperature, and light exposure.

Long-Term Storage Protocol

For storage exceeding one month, the following conditions are mandatory:

-

Atmosphere: The compound must be stored under a dry, inert atmosphere (e.g., Argon or Nitrogen). This is the most critical step to prevent oxidation.

-

Temperature: Store in a cool environment. A recommended temperature is less than 15°C, with refrigeration at 2-8°C being a superior practice, as advised for the related compound α-bromocinnamaldehyde.[7]

-

Light: Use an amber or opaque vial to protect the compound from light.[4] Place the vial inside a secondary container or in a dark cabinet.

-

Container: The container must be sealed tightly with a high-quality, airtight cap to prevent moisture and air ingress.[6]

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the aldehyde group. |

| Temperature | <15°C (2-8°C preferred) | Slows the rate of all degradation reactions.[7] |

| Light | Amber/Opaque Vial, Store in Dark | Prevents photo-isomerization and polymerization.[4] |

| Container | Tightly Sealed | Prevents exposure to air and moisture.[6] |

Daily Handling and Use

When working with this compound, researchers should minimize its exposure to detrimental conditions.

-

Preparation: Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.

-

Inert Environment: If possible, handle the solid inside a glovebox or use a positive flow of inert gas to blanket the material after the container is opened.

-

Exposure Time: Weigh out the required amount swiftly and immediately reseal the main container, purging the headspace with inert gas before tightening the cap.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses/goggles, and a lab coat.[3] The compound is classified as a serious eye irritant.[1][3]

Chemical Incompatibilities

To prevent unintended reactions and degradation, avoid contact with the following:

-

Strong oxidizing agents

-

Strong reducing agents

-

Primary amine-containing substances, including Tris buffer in solutions[5]

Section 4: Assessment of Compound Integrity

Regularly verifying the purity of this compound is essential for reliable research. Both visual and analytical methods should be employed.

Visual Inspection

Periodically inspect the material. The compound should be a light yellow to orange crystalline solid. Significant darkening, clumping, or the development of a different odor may indicate degradation.

Analytical Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the purity of this compound and detecting degradation products.

Objective: To determine the purity of a this compound sample and identify the presence of potential impurities like 4-bromocinnamic acid.

Methodology:

-

Standard Preparation: Accurately prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile). Prepare a series of dilutions for calibration.

-

Sample Preparation: Prepare a sample solution at the same concentration as the highest standard.

-

HPLC Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks). A typical starting point is 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 298 nm.[8]

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the standards to generate a calibration curve.

-

Inject the sample.

-

The primary degradation product, 4-bromocinnamic acid, will be more polar and thus have a shorter retention time than the parent aldehyde.

-

Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

-

Workflow for Stability Assessment

Sources

- 1. Trans-4-bromocinnamaldehyde | C9H7BrO | CID 6285035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Page loading... [guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. a-Bromocinnamaldehyde 98 5443-49-2 [sigmaaldrich.com]

- 8. This compound | 49678-04-8 [chemicalbook.com]

electrophilic substitution reactions of 4-Bromocinnamaldehyde

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromocinnamaldehyde

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of this compound. The document elucidates the underlying electronic principles governing the reactivity and regioselectivity of the substituted aromatic ring. We analyze the competing and synergistic directing effects of the bromo and cinnamaldehyde substituents, concluding with predicted outcomes for key EAS reactions. Detailed, field-tested protocols for reactions such as nitration are provided, alongside a discussion of potential challenges, including the limitations of Friedel-Crafts reactions on deactivated systems. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this compound as a synthetic intermediate.

Introduction to this compound

This compound, with the IUPAC name (E)-3-(4-bromophenyl)prop-2-enal, is an aromatic aldehyde featuring a bromine atom at the para position of the phenyl ring.[1] The molecule's structure combines an electrophilic aromatic ring with a conjugated α,β-unsaturated aldehyde system, making it a versatile precursor in organic synthesis. Understanding its behavior in electrophilic aromatic substitution is critical for predicting reaction outcomes and designing synthetic pathways.

Table 1: Physicochemical Properties of trans-4-Bromocinnamaldehyde

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₇BrO | [1][2] |

| Molecular Weight | 211.06 g/mol | [2][3] |

| Appearance | Light orange to yellow solid/powder | |

| Melting Point | 78-82 °C | [2][3] |

| SMILES String | Brc1ccc(\C=C\C=O)cc1 | [2][3] |

| InChI Key | XYRAWLRFGKLUMW-OWOJBTEDSA-N |[1][2] |

The Principles of Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[4] The reaction preserves the highly stable aromatic system. The general mechanism proceeds in two principal steps:

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This rate-determining step disrupts the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[4][5][6]

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the new electrophile, restoring the aromatic π-system and yielding the substituted product.[5][7]

Caption: General mechanism of electrophilic aromatic substitution.

Reactivity and Regioselectivity of the this compound Ring

The position of electrophilic attack on a substituted benzene ring is dictated by the electronic properties of the existing substituents.[8][9] In this compound, two groups influence the ring's reactivity: the bromo group at C4 and the cinnamaldehyde group (-CH=CH-CHO) at C1.

-

The Bromo Group (C4): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which pulls electron density from the ring and slows the rate of reaction compared to benzene.[5][10] However, they possess lone pairs of electrons that can be donated into the ring via resonance (+M effect). This resonance donation preferentially stabilizes the sigma complex for attack at the ortho and para positions.[10][11] Since the para position is already occupied by the cinnamaldehyde group, the bromo group directs incoming electrophiles to its ortho positions, C3 and C5 .

-

The Cinnamaldehyde Group (C1): The cinnamaldehyde moiety is a strongly deactivating, electron-withdrawing group (EWG).[5] The carbonyl group pulls electron density out of the conjugated system and, by extension, the aromatic ring. This deactivation is due to both inductive and resonance effects, which place partial positive charges on the ortho and para positions of the ring.[5][11] Consequently, the ring is less nucleophilic, and electrophilic attack is directed to the meta positions, C3 and C5 , which are least destabilized.

Synergistic Directing Effects: Crucially, both the ortho,para-directing bromo group and the meta-directing cinnamaldehyde group steer the incoming electrophile to the same positions: C3 and C5 . This synergistic effect provides a high degree of regiochemical control. The overall system is significantly deactivated, meaning that forcing conditions (e.g., higher temperatures or stronger acid catalysts) may be required to achieve substitution.

Caption: Synergistic directing effects on the this compound ring.

Key Electrophilic Substitution Reactions and Predicted Products

Based on the analysis above, we can predict the outcomes for several common EAS reactions.

Table 2: Summary of Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Predicted Major Product |

|---|---|---|---|

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-Bromo-3-nitrocinnamaldehyde |

| Bromination | Br₂ / FeBr₃ | Br⁺ (Bromonium ion) | 3,4-Dibromocinnamaldehyde |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 5-Bromo-2-formylvinylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ (Acylium ion) | Reaction likely fails or requires harsh conditions |

Nitration

Nitration is achieved by introducing a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺).[7][12] The reaction is expected to yield 4-Bromo-3-nitrocinnamaldehyde as the primary product.

Halogenation

Further halogenation, for instance with Br₂ and a Lewis acid catalyst like FeBr₃, introduces another halogen atom.[7] The predicted product is 3,4-Dibromocinnamaldehyde .

Sulfonation

Sulfonation with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). The electrophile is sulfur trioxide (SO₃).[7][12] The expected product is 5-Bromo-2-formylvinylbenzenesulfonic acid .

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are powerful methods for forming new carbon-carbon bonds.[13][14] However, these reactions are notoriously sensitive to the electronic nature of the aromatic ring. They generally fail with strongly deactivated substrates, such as those containing nitro groups or, in this case, the potent combination of a halogen and a cinnamaldehyde group.[15][16] The Lewis acid catalyst (e.g., AlCl₃) can complex with the carbonyl oxygen, further deactivating the ring and inhibiting the reaction.[13] Therefore, standard Friedel-Crafts conditions are unlikely to be successful with this compound.

Experimental Protocol: Nitration of this compound

The following protocol is adapted from a validated procedure for the nitration of cinnamaldehyde and is presented as a self-validating system for implementation by qualified personnel.[17]

Safety Precaution: This procedure involves highly corrosive and reactive acids. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials:

-

This compound (1.0 eq)

-

Acetic Anhydride

-

Concentrated Nitric Acid (sp. gr. 1.42)

-

Glacial Acetic Acid

-

Ice-salt bath

-

Three-necked round-bottomed flask with mechanical stirrer and dropping funnel

Procedure:

-

Setup: Equip a 500 mL three-necked round-bottomed flask with a mechanical stirrer and a dropping funnel. Place the flask in an ice-salt bath to maintain a low temperature.

-

Initial Solution: To the flask, add this compound (e.g., 10.55 g, 0.05 mol) and 115 mL of acetic anhydride.

-

Cooling: Stir the mixture until the temperature of the solution reaches 0–5 °C.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating solution by slowly adding 2.2 mL of concentrated nitric acid to 6.5 mL of glacial acetic acid. Cool this mixture before use.

-

Addition: Add the cold nitrating solution slowly to the flask via the dropping funnel over a period of 1.5-2 hours. Causality: A slow addition rate is critical to control the exothermic reaction and prevent side reactions or runaway temperatures. The temperature of the reaction mixture must be maintained below 5 °C throughout the addition.

-

Reaction: Once the addition is complete, allow the mixture to warm slowly to room temperature. Stopper the flask and let the reaction stand for 48 hours to ensure completion.

-

Workup: Carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold water. A precipitate of the crude product should form.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude 4-Bromo-3-nitrocinnamaldehyde can be purified by recrystallization from 95% ethanol to yield the final product.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis).

Caption: Experimental workflow for the nitration of this compound.

Conclusion

This compound presents a well-defined system for electrophilic aromatic substitution. The deactivating but ortho,para-directing bromo group and the deactivating, meta-directing cinnamaldehyde group work in concert to direct incoming electrophiles to the C3 and C5 positions. While the ring's overall deactivation necessitates robust reaction conditions and may preclude sensitive reactions like Friedel-Crafts, it offers excellent regioselectivity for reactions such as nitration and halogenation. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists leveraging this versatile compound in complex molecular synthesis.

References

-

Title: Directing Effects in Electrophilic Aromatic Substitution Reactions - YouTube Source: a short primer URL: [Link]

-

Title: Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor Source: Organic Chemistry Tutor URL: [Link]

-

Title: The role of halogens in electrophilic aromatic substitution - Chemistry Stack Exchange Source: Chemistry Stack Exchange URL: [Link]

-

Title: Electrophilic aromatic directing groups - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Why is cinnamic acid ortho/para directing? - Quora Source: Quora URL: [Link]

-

Title: Directing Effects | ChemTalk Source: ChemTalk URL: [Link]

-

Title: 11.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary) Source: Chemistry LibreTexts URL: [Link]

-

Title: Friedel–Crafts reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 5 Major Electrophilic Aromatic Substitution Reactions Activating Source: Chem 360 Jasperse Ch. 17 Notes URL: [Link]

-

Title: Trans-4-bromocinnamaldehyde | C9H7BrO | CID 6285035 - PubChem Source: PubChem URL: [Link]

- Title: CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents Source: Google Patents URL

-

Title: Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

-

Title: 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II - Lumen Learning Source: Lumen Learning URL: [Link]

-

Title: Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube Source: The Organic Chemistry Tutor URL: [Link]

-

Title: o-NITROCINNAMALDEHYDE - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

-

Title: Halogenation | Br2 or Cl2 with CCl4 or CH2Cl2 | Organic Chemistry - YouTube Source: The Organic Chemistry Tutor URL: [Link]

-

Title: Electrophilic Aromatic Substitution reactions pt 4 - YouTube Source: Dr. Pushkin URL: [Link]

-

Title: The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Bromination of Alkenes - The Mechanism - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

-

Title: Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube Source: The Organic Chemistry Tutor URL: [Link]

-

Title: Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination - YouTube Source: Leah4sci URL: [Link]

Sources

- 1. Trans-4-bromocinnamaldehyde | C9H7BrO | CID 6285035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 反式-4-溴肉桂醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 反式-4-溴肉桂醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. Directing Effects | ChemTalk [chemistrytalk.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Friedel–Crafts Acylation [sigmaaldrich.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

reactivity of the aldehyde group in 4-Bromocinnamaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Bromocinnamaldehyde

Abstract

This compound is a versatile bifunctional organic compound featuring an α,β-unsaturated aldehyde, a phenyl ring, and a bromo substituent. This guide provides a comprehensive technical exploration of the aldehyde group's reactivity within this molecular framework. We will dissect the electronic and steric factors governing its chemical behavior and delve into key reaction classes, including nucleophilic additions, condensation reactions, and oxidations. This document is intended for researchers, scientists, and professionals in drug development, offering both mechanistic insights and practical, field-proven experimental protocols.

Molecular Architecture and Electronic Profile

The reactivity of this compound is not merely that of a simple aldehyde; it is a nuanced interplay of its constituent parts: the conjugated system and the halogenated aromatic ring.

-

The Carbonyl Group (C=O): The inherent polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it a prime target for nucleophiles.[1][2]

-

α,β-Unsaturation: The C=C double bond is in conjugation with the C=O group. This delocalization of π-electrons extends to the phenyl ring, creating a conjugated system that influences the reactivity of both the aldehyde and the alkene. This conjugation slightly reduces the partial positive charge on the carbonyl carbon compared to a saturated aldehyde, but it also allows for 1,4-conjugate addition reactions, although 1,2-additions to the carbonyl are often kinetically favored.

-

The 4-Bromo Substituent: The bromine atom on the phenyl ring exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring.

-

Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic π-system, donating electron density.

-

The net effect of these factors makes the aldehyde carbon in this compound a potent electrophilic center, susceptible to a wide array of chemical transformations.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO | [3][4] |

| Molecular Weight | 211.06 g/mol | [4][5] |

| Appearance | Light Yellow Solid | [6] |

| Melting Point | 78-82 °C | [4] |

| InChI Key | XYRAWLRFGKLUMW-OWOJBTEDSA-N | [4] |

Key Transformations of the Aldehyde Group

The aldehyde functionality is the primary locus of reactivity in this compound. We will explore the most significant reaction classes below.

Nucleophilic Addition Reactions

The quintessential reaction of aldehydes is the nucleophilic addition to the carbonyl carbon.[7][8] This reaction transforms the sp²-hybridized carbonyl carbon into a tetrahedral sp³-hybridized center.[8]

Caption: General mechanism of nucleophilic addition to an aldehyde.